
3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.229 g/mol . It is characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and various substituents at other positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole typically involves the condensation of benzaldehyde with 2-amino-3,5-dimethylpyrazole, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid for nitration.
Major Products:
Reduction: 3,5-Dimethyl-4-amino-1-phenyl-1H-pyrazole.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology and Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymer materials due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
4-Nitro-1-phenylpyrazole: Similar structure but lacks the dimethyl groups, affecting its chemical properties and reactivity.
Uniqueness: The dimethyl groups at positions 3 and 5 further contribute to its stability and versatility in chemical synthesis .
Properties
CAS No. |
5809-38-1 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,5-dimethyl-4-nitro-1-phenylpyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-8-11(14(15)16)9(2)13(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
GAAJJXYPIYFOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)[N+](=O)[O-] |
solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


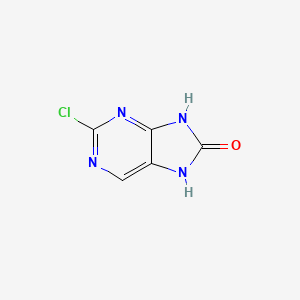
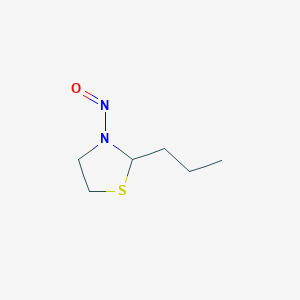
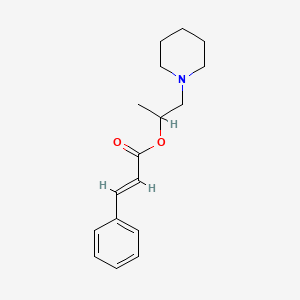

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
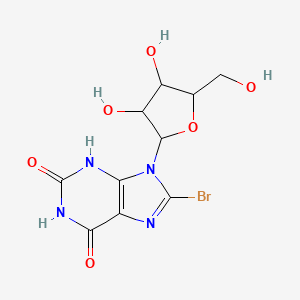
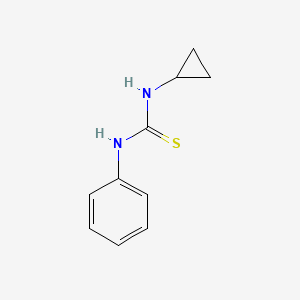
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
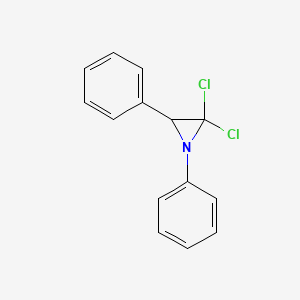
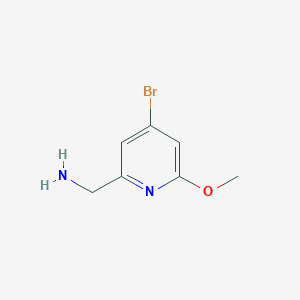
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
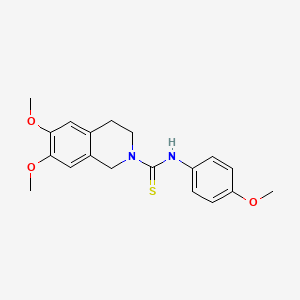
![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
